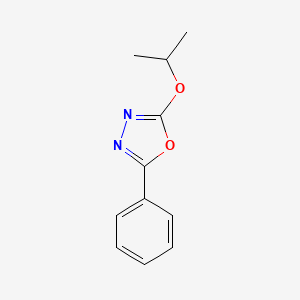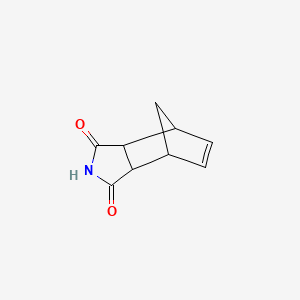![molecular formula C₁₅H₂₅NO₇ B1145911 N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine CAS No. 171081-87-1](/img/new.no-structure.jpg)
N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-Deoxy-2,34,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine: is a synthetic compound with a molecular formula of C15H25NO7 and a molecular weight of 331.36 g/mol . This compound is notable for its unique structure, which includes a fructopyranosyl moiety linked to an alanine residue. It is primarily used in research settings, particularly in studies related to cancer and apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine typically involves the protection of the fructopyranosyl moiety with isopropylidene groups, followed by the coupling of the protected sugar with L-alanine. The reaction conditions often include the use of solvents such as methanol and chloroform, and catalysts to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods are not extensively documented, the compound is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes[3][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohol derivatives[3][3].
Wissenschaftliche Forschungsanwendungen
N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of carbohydrate derivatives.
Medicine: Research into its potential therapeutic applications, especially in cancer treatment, is ongoing.
Industry: It is employed in the synthesis of other complex molecules for various industrial applications.
Wirkmechanismus
The mechanism by which N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine exerts its effects involves its interaction with specific molecular targets and pathways. The compound is known to influence apoptotic pathways, potentially by modulating the activity of certain enzymes and proteins involved in cell death . The exact molecular targets and pathways are still under investigation, but its role in apoptosis makes it a compound of interest in cancer research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[1-Deoxy-2,34,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]glycine: This compound is similar in structure but contains a glycine residue instead of alanine.
Fructosyl Glycine: Another related compound used in the study of glycoamines.
Uniqueness
N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine is unique due to its specific combination of a fructopyranosyl moiety with an alanine residue, which imparts distinct chemical and biological properties. Its ability to modulate apoptotic pathways sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
171081-87-1 |
|---|---|
Molekularformel |
C₁₅H₂₅NO₇ |
Molekulargewicht |
331.36 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride](/img/structure/B1145851.png)
